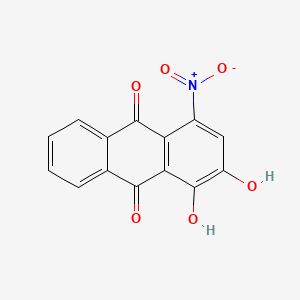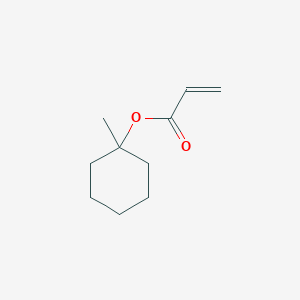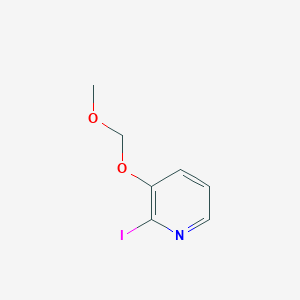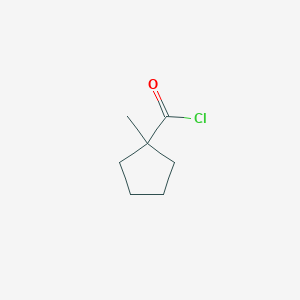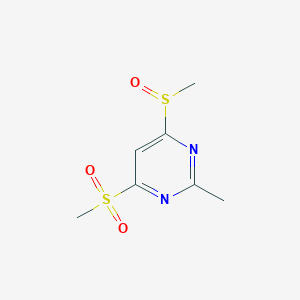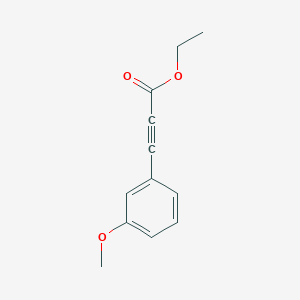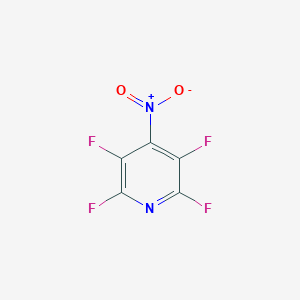
2,3,5,6-Tetrafluoro-4-nitropyridine
概要
説明
2,3,5,6-Tetrafluoro-4-nitropyridine is a fluorinated heterocyclic compound with the molecular formula C5HClF4N2O2 This compound is characterized by the presence of four fluorine atoms and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles. For instance, the reaction of pentafluoropyridine with malononitrile, piperazine, and tetrazole-5-thiol under basic conditions can yield this compound derivatives .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved by reacting 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane at elevated temperatures (e.g., 120°C) for several hours. This method provides a high yield of the desired product .
化学反応の分析
Types of Reactions: 2,3,5,6-Tetrafluoro-4-nitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of fluorine atoms and a nitro group makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as ammonia and sodium methoxide can lead to the replacement of the nitro group or fluorine atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Major Products: The major products formed from these reactions include substituted pyridines, amino derivatives, and oxidized pyridine compounds.
科学的研究の応用
2,3,5,6-Tetrafluoro-4-nitropyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-4-nitropyridine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with biological membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
2,3,5,6-Tetrafluoro-4-nitrobenzene: Similar in structure but differs in reactivity due to the absence of the pyridine nitrogen.
Pentafluoropyridine: A precursor in the synthesis of 2,3,5,6-Tetrafluoro-4-nitropyridine, with all hydrogen atoms replaced by fluorine.
2,3,5,6-Tetrachloropyridine: Used in the industrial synthesis of the compound.
Uniqueness: this compound is unique due to the combination of fluorine atoms and a nitro group on a pyridine ring, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its non-fluorinated or non-nitrated counterparts.
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F4N2O2/c6-1-3(11(12)13)2(7)5(9)10-4(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKOBGKVLVQVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542284 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3511-89-5 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


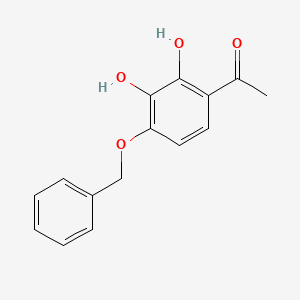
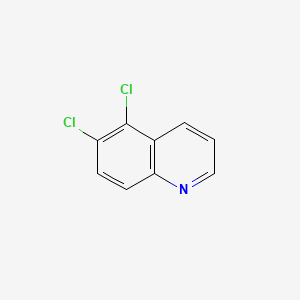
![N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine](/img/structure/B1626528.png)
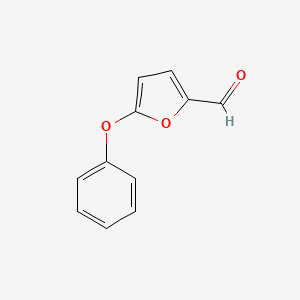
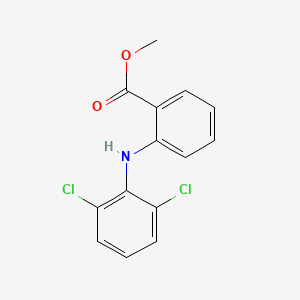
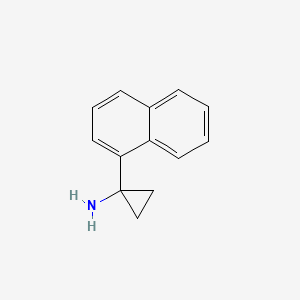
![2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide](/img/structure/B1626535.png)
